

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: *(Morpholinosulfonyl)phenylboronic acid pinacol ester*

Cat. No.: B566074

[Get Quote](#)

Technical Guide: 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-(Morpholinosulfonyl)phenylboronic acid pinacol ester**. It also includes detailed, generalized experimental protocols relevant to the characterization and synthesis of this and similar compounds.

Core Physical Properties

Quantitative data for **4-(Morpholinosulfonyl)phenylboronic acid pinacol ester** is summarized below. It is important to note that while a melting point has been reported, other specific physical properties such as boiling point and detailed solubility data are not readily available in published literature.

Property	Value	Source
CAS Number	1401222-64-7	[1]
Molecular Formula	C ₁₆ H ₂₄ BNO ₅ S	[2]
Molecular Weight	353.24 g/mol	[2]
Melting Point	160 - 170 °C	[1]
Boiling Point	Data not available	
Appearance	White to off-white solid (typical for similar compounds)	
Solubility	Data not available. Generally, pinacol esters of phenylboronic acids exhibit better solubility in organic solvents than the parent boronic acids. [3]	
Storage Conditions	Short term: -4°C; Long term: -20°C	[4]

Experimental Protocols

Detailed experimental protocols for the determination of physical properties and a general synthesis method for related compounds are provided below. These are representative methodologies and may require optimization for the specific compound of interest.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary tube method.

Principle: A small, powdered sample of the organic compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Thermometer

Procedure:

- **Sample Preparation:** A small amount of the dry compound is finely powdered using a mortar and pestle.
- **Capillary Tube Packing:** The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Measurement:** The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
- **Observation:** The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. A qualitative assessment of solubility in various solvents can provide insights into the compound's polarity and functional groups.

Principle: A small, measured amount of the solute is mixed with a measured amount of a solvent to determine if a homogeneous solution is formed.

Apparatus:

- Test tubes
- Vortex mixer or stirring rod
- Graduated cylinders or pipettes
- Spatula
- Analytical balance

Procedure:

- Sample Preparation: Weigh approximately 10 mg of the solid compound into a test tube.
- Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, acetone, hexane) to the test tube.
- Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant portion of the solid remains, it is considered insoluble or sparingly soluble.
- Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.

General Synthesis of Arylboronic Acid Pinacol Esters

Arylboronic acid pinacol esters are commonly synthesized through the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B_2pin_2).

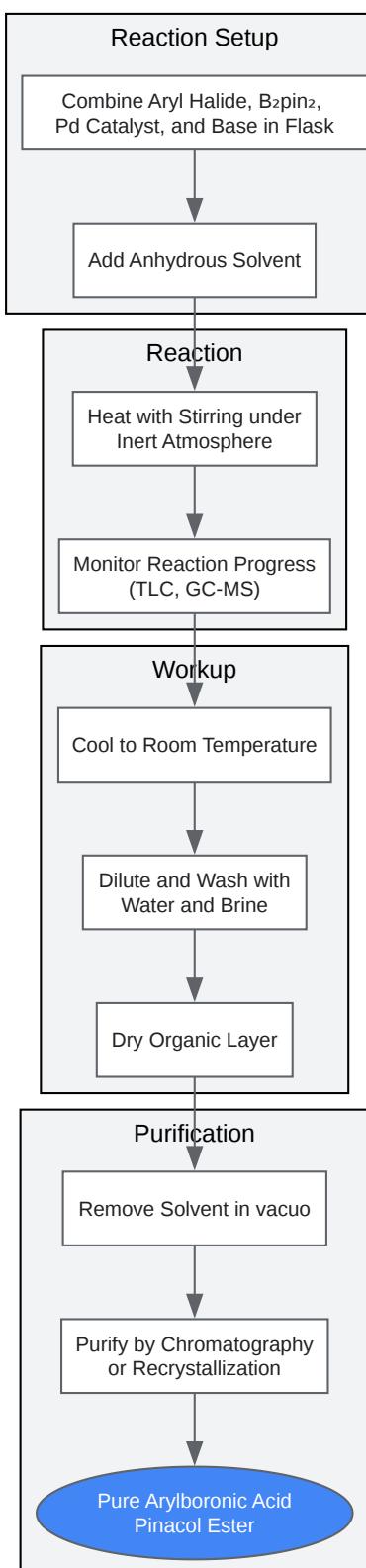
Reaction Scheme:

Where:

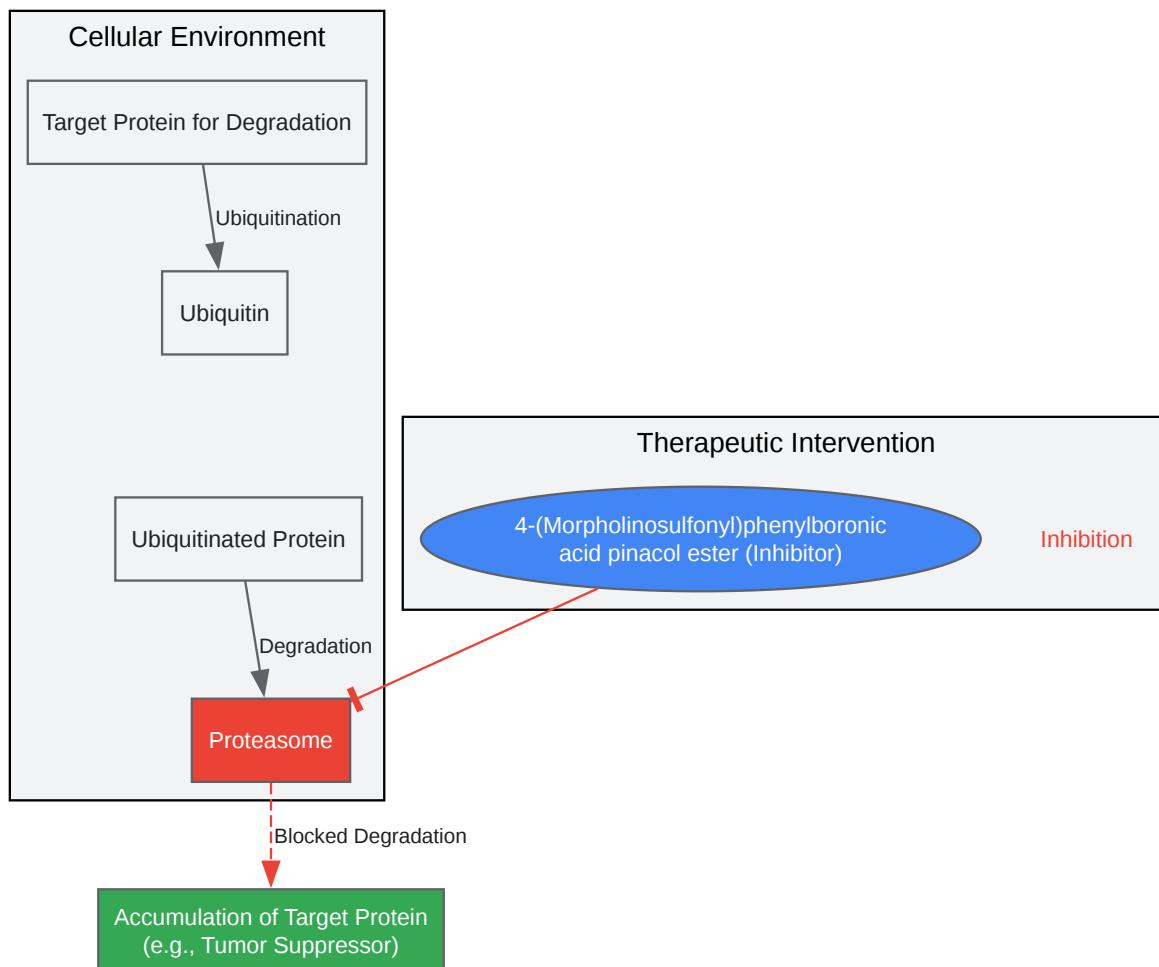
- Ar-X = Aryl halide or triflate (e.g., 4-bromophenylsulfonylmorpholine)
- (pin)B-B(pin) = Bis(pinacolato)diboron
- Pd catalyst = e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
- Base = e.g., KOAc, K₃PO₄
- Solvent = e.g., Dioxane, Toluene, DMF

Apparatus:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Heating mantle or oil bath
- Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)


Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (e.g., 2-5 mol%), and a suitable base (e.g., 3.0 eq).
- Solvent Addition: Anhydrous solvent is added to the flask via syringe.
- Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110°C) and monitored by TLC or GC-MS until the starting material is consumed.


- **Workup:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure arylboronic acid pinacol ester.

Visualizations

The following diagrams illustrate a general experimental workflow for the synthesis of arylboronic acid pinacol esters and a conceptual signaling pathway where such compounds might be utilized based on existing research on related molecules.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of arylboronic acid pinacol esters.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of proteasome inhibition by a boronic acid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. combi-blocks.com [combi-blocks.com]
- 2. 1401222-64-7|4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester|4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester|-范德生物科技公司 [bio-fount.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- To cite this document: BenchChem. [4-(Morpholinosulfonyl)phenylboronic acid pinacol ester physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566074#4-morpholinosulfonyl-phenylboronic-acid-pinacol-ester-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com